molecular formula C9H10FN B3031074 3-Cyclopropyl-2-fluoroaniline CAS No. 1386459-75-1

3-Cyclopropyl-2-fluoroaniline

Cat. No.: B3031074
CAS No.: 1386459-75-1
M. Wt: 151.18
InChI Key: LVAAGJMVIORRFG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluoroaniline is an organic compound with the molecular formula C9H10FN It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an aniline ring

Safety and Hazards

3-Cyclopropyl-2-fluoro-phenylamine is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 according to GHS-US classification . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoroaniline typically involves the introduction of a cyclopropyl group and a fluorine atom onto an aniline ring. One common method is the cyclopropanation of 2-fluoroaniline using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopropyl-2-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • 3-Fluoroaniline
  • 4-Fluoroaniline
  • Cyclopropylamine

Comparison: 3-Cyclopropyl-2-fluoroaniline is unique due to the presence of both a cyclopropyl group and a fluorine atom, which confer distinct chemical and biological propertiesThe cyclopropyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and synthesis .

Properties

IUPAC Name

3-cyclopropyl-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAAGJMVIORRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300860
Record name 3-Cyclopropyl-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386459-75-1
Record name 3-Cyclopropyl-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1386459-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluoroaniline (200 mg, 1.05 mmol), cyclopropylboronic acid (118 mg, 1.37 mmol), potassium phosphate (782 mg, 3.68 mmol), and tricyclohexylphosphine (29.5 mg, 0.105 mmol) in toluene (2.4 mL) and water (120 μL) was added Pd(OAc)2 (11.8 mg, 0.05 mmol). The reaction mixture was degassed by repeating alternating application of vacuum and positive nitrogen pressure (3×), and then heated at 100° C. under nitrogen overnight. The mixture was cooled to RT, diluted with water, and extracted twice with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 93-7). TLC, Rf hexane/EtOAc 2:1)=0.7; MS (UPLC/MS): 152.0 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
782 mg
Type
reactant
Reaction Step One
Quantity
29.5 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
120 μL
Type
solvent
Reaction Step One
Quantity
11.8 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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